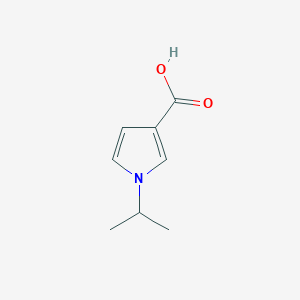

1-Isopropyl-1H-pyrrole-3-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-ylpyrrole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-6(2)9-4-3-7(5-9)8(10)11/h3-6H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJDHINVTNJJMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501236120 | |

| Record name | 1H-Pyrrole-3-carboxylic acid, 1-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501236120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1778734-61-4 | |

| Record name | 1H-Pyrrole-3-carboxylic acid, 1-(1-methylethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1778734-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole-3-carboxylic acid, 1-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501236120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Isopropyl 1h Pyrrole 3 Carboxylic Acid and Its Derivatives

Classical and Modern Pyrrole (B145914) Ring Construction Strategies

The synthesis of the pyrrole ring is well-established in organic chemistry, with several classical methods providing the foundation for creating diversely substituted pyrrole derivatives. These strategies, including the Hantzsch, Paal-Knorr, and Knorr syntheses, have been adapted and refined over time to enhance efficiency and substrate scope. nih.gov

Hantzsch Pyrrole Synthesis and its Adaptations for 1H-Pyrrole-3-carboxylic Acid Derivatives

The Hantzsch pyrrole synthesis is a cornerstone method for constructing substituted pyrroles. wikipedia.org The reaction classically involves the condensation of a β-ketoester, an α-haloketone, and ammonia (B1221849) or a primary amine. nih.govwikipedia.org This approach is particularly valuable for producing N-substituted pyrroles, such as 1-Isopropyl-1H-pyrrole-3-carboxylic acid, by selecting the corresponding primary amine (isopropylamine in this case).

While historically effective, traditional Hantzsch syntheses can be limited by low yields and the necessity for multi-step batch protocols, especially when the desired product is a pyrrole-3-carboxylic acid. nih.govscispace.com The "one-pot" synthesis of these acids had not been reported via classical methods, requiring stepwise procedures that involve the synthesis, workup, and purification of several intermediates. nih.govscispace.com

Adaptations to the Hantzsch synthesis have focused on overcoming these limitations. One significant advancement involves the use of tert-butyl acetoacetates as the β-ketoester component. This modification is key to modern adaptations, particularly in flow chemistry, as the tert-butyl ester group can be cleaved in situ to yield the final carboxylic acid. nih.govnih.govresearchgate.net

The general mechanism begins with the reaction between the primary amine (e.g., isopropylamine) and the β-ketoester to form an enamine intermediate. This enamine then performs a nucleophilic attack on the α-haloketone. Subsequent cyclization and dehydration steps lead to the formation of the substituted pyrrole ring. wikipedia.org

Paal-Knorr Cyclization Approaches to Pyrrole Architectures

The Paal-Knorr synthesis provides a straightforward and versatile route to pyrroles through the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine. wikipedia.orgorganic-chemistry.orgrgmcet.edu.in This method is prized for its simplicity and efficiency in forming the pyrrole core. rgmcet.edu.in The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments (pH < 3) can favor the formation of furan (B31954) byproducts. organic-chemistry.org

The mechanism involves the amine attacking the two carbonyl groups sequentially. alfa-chemistry.com The initial attack forms a hemiaminal, which is followed by a second attack on the remaining carbonyl group to form a 2,5-dihydroxytetrahydropyrrole intermediate. This intermediate then undergoes dehydration to yield the aromatic pyrrole ring. wikipedia.org The ring-formation step is considered the rate-determining step of the reaction. alfa-chemistry.com

A wide variety of 1,4-dicarbonyl compounds and primary amines can be used, allowing for the synthesis of a broad range of N-substituted pyrroles. wikipedia.org For the synthesis of pyrrole-3-carboxylic acid derivatives, a suitably substituted 1,4-dicarbonyl precursor would be required. Mild Lewis acids and various catalysts have been employed to improve reaction conditions, making the synthesis applicable to substrates with sensitive functional groups. alfa-chemistry.com

Knorr Synthesis Principles for Pyrrole-3-carboxylic Acids

The Knorr pyrrole synthesis is another classical method that involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group, such as a β-ketoester. wikipedia.org A significant challenge in this synthesis is the high propensity of α-amino-ketones to self-condense. To circumvent this, they are typically prepared in situ from an α-oximino-ketone via reduction, often using zinc dust in acetic acid. wikipedia.org

The reaction proceeds through the condensation of the in situ-generated amine with the ketone of the second reactant to form an imine. This is followed by tautomerization to an enamine, which then cyclizes. The final steps involve the elimination of water and isomerization to furnish the substituted pyrrole. wikipedia.org The original Knorr synthesis famously produced "Knorr's Pyrrole" (diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate) from two equivalents of ethyl acetoacetate. wikipedia.org To apply this synthesis to pyrrole-3-carboxylic acids, the starting materials must be chosen so that the final product bears a carboxylic acid group (or a precursor ester) at the 3-position of the pyrrole ring.

Advanced Synthetic Protocols

The drive for more efficient, atom-economical, and environmentally friendly chemical processes has led to the development of advanced synthetic protocols. syrris.com For the synthesis of 1H-pyrrole-3-carboxylic acid derivatives, continuous flow chemistry has emerged as a powerful technology. nih.govsyrris.com

Continuous Flow Synthesis of 1H-Pyrrole-3-carboxylic Acid Derivatives

Continuous flow synthesis, utilizing microreactors or microfluidic chips, offers significant advantages over traditional batch chemistry. syrris.com These benefits include enhanced heat and mass transfer, precise control over reaction parameters, and the ability to perform multi-step reactions in a single, uninterrupted sequence. scispace.comsyrris.com This technology has been successfully applied to the Hantzsch pyrrole synthesis to produce libraries of pyrrole derivatives rapidly and efficiently. wikipedia.org

A key innovation is the one-step continuous flow synthesis of pyrrole-3-carboxylic acids directly from commercially available starting materials: a tert-butyl acetoacetate, a primary amine, and a 2-bromoketone. nih.govsyrris.com In this process, streams of the reactants are mixed and heated in a microreactor, leading to the rapid formation of the desired products with reaction times often in the order of minutes. wikipedia.orgresearchgate.net This method avoids the need to isolate and purify intermediates, streamlining the synthetic process considerably. nih.govscispace.com The scale-up potential of this method was demonstrated by producing 850 mg of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid in a 2.5-hour flow time. researchgate.netsyrris.com

| Parameter | Continuous Flow Synthesis | Traditional Batch Synthesis |

| Methodology | Reactants are continuously pumped through a microreactor. | Reactants are mixed in a flask and taken to completion before workup. |

| Reaction Time | Typically very short (e.g., ~8 minutes). wikipedia.org | Can be significantly longer, involving multiple steps. |

| Process | Single, uninterrupted process from starting materials to product. nih.gov | Often requires multiple steps with isolation of intermediates. nih.govscispace.com |

| Efficiency | High efficiency and atom economy. syrris.com | Can be less efficient due to workup and purification losses. |

| Key Feature | Enables in situ reactions, such as hydrolysis of intermediates. nih.gov | Stepwise transformations are the norm. |

In Situ Hydrolysis in Continuous Flow Systems

A particularly elegant feature of the continuous flow Hantzsch synthesis is the utilization of a reaction byproduct to drive a subsequent transformation within the same reactor. nih.govnih.gov During the formation of the pyrrole ring, hydrogen bromide (HBr) is generated as a byproduct. nih.govsyrris.com

In a conventional batch synthesis, this acidic byproduct would be neutralized, typically with a base like N,N-diisopropylethylamine (DIPEA). nih.gov However, in the flow protocol, the generated HBr is harnessed to facilitate the in situ hydrolysis (specifically, saponification) of the tert-butyl ester group of the newly formed pyrrole intermediate. nih.govscispace.comnih.gov By carefully controlling the stoichiometry of the added base (e.g., using a suboptimal amount like 0.5 equivalents of DIPEA), the strong acid HBr can effectively cleave the ester, yielding the desired pyrrole-3-carboxylic acid in a single, continuous operation. nih.gov This "one-chip" reaction represents a significant improvement in synthetic efficiency, combining the cyclization and deprotection steps that would be performed separately in a classical approach. nih.govsyrris.com

| Reactants | Product | Conditions | Yield (%) | Reference |

| tert-Butyl acetoacetate, Benzylamine, α-Bromoacetophenone | 1-Benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | Flow reactor, 0.5 equiv DIPEA | 63 | researchgate.netsyrris.com |

| tert-Butyl acetoacetate, Isopropylamine (B41738), 2-Bromo-1-phenylethanone | 1-Isopropyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | Flow reactor, 0.5 equiv DIPEA | 51 | nih.gov |

| tert-Butyl acetoacetate, Cyclopropylamine, 2-Bromo-1-(4-chlorophenyl)ethanone | 1-Cyclopropyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylic acid | Flow reactor, 0.5 equiv DIPEA | 55 | nih.gov |

Ruthenium-Catalyzed Ring-Closing Metathesis in Flow Systems

Ruthenium-catalyzed ring-closing metathesis (RCM) has become a powerful tool for the formation of cyclic compounds. uwindsor.ca When integrated into continuous flow systems, this methodology offers significant advantages for the synthesis of pyrrole precursors, such as 2,5-dihydro-1H-pyrrole-3-carboxylates, which can be subsequently aromatized to the corresponding pyrroles. rsc.orgresearchgate.net

Flow chemistry enables precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields, improved safety, and easier scalability. acs.org For the RCM synthesis of dihydropyrrole carboxylates, a solution of a suitable diene precursor and a ruthenium catalyst is passed through a heated reactor. The use of continuous flow has been shown to dramatically reduce reaction times; for instance, a residence time of just 1 minute at 120°C can be sufficient. rsc.orgresearchgate.net

A key development in this area is the use of green solvents. Dimethyl carbonate (DMC) has been successfully employed as an environmentally friendly solvent for flow-RCM reactions, demonstrating its efficacy for the first time in this context. rsc.orgresearchgate.net The efficiency of this approach is highlighted by the successful gram-scale synthesis of a desired dihydropyrrole, where 10 grams of a diene were converted in only 37 minutes, achieving a 91% yield. researchgate.net This demonstrates the potential of flow-RCM for the large-scale production of pyrrole intermediates.

Table 1: Comparison of Batch vs. Flow RCM for Dihydropyrrole Synthesis

| Parameter | Batch Reaction | Flow Reaction | Reference |

|---|---|---|---|

| Reaction Time | Several hours | 1 minute (residence time) | rsc.org, researchgate.net |

| Temperature | Varies (often lower) | 120 °C | rsc.org, researchgate.net |

| Solvent | Dichloromethane (DCM) | Dimethyl Carbonate (DMC) | rsc.org, researchgate.net |

| Scalability | Limited | Highly efficient scale-up | researchgate.net |

| Yield (Gram-scale) | Not reported | 91% | researchgate.net |

Photocatalytic Approaches to Pyrrole Derivatives

Visible-light photocatalysis has emerged as a sustainable and powerful strategy for the synthesis of complex organic molecules, including pyrrole derivatives. rsc.org These methods often proceed under mild conditions and allow for unique bond formations that are not accessible through traditional thermal methods. rsc.orgresearchgate.net

One innovative photocatalytic strategy involves the direct conversion of furans into pyrroles. researchgate.netnih.gov This atom-swapping reaction exchanges the oxygen atom of the furan ring with a nitrogen group from an amine, providing direct access to N-substituted or NH-pyrroles. nih.gov The reaction is typically mediated by an acridinium-based photocatalyst and a Lewis acid co-catalyst under blue light irradiation. rsc.org This method shows high functional group tolerance and can be applied to the late-stage modification of complex molecules. nih.gov

Multi-component photocatalytic reactions have also been developed. For example, a metal-free, three-component synthesis of polysubstituted pyrroles has been reported using a simple compact fluorescent lamp (CFL) as the light source under solvent-free conditions. rsc.org This reaction utilizes benzophenone (B1666685) as a hydrogen atom transfer (HAT) photocatalyst to mediate the reaction between primary amines, methyl acetoacetate, and carboxylic acids. rsc.org Another approach employs CsPbBr₃ nanocrystals as a photocatalyst for the synthesis of pyrroles from enamines and acyl halides under blue LED irradiation. acs.org

Multi-Component Reaction Strategies for Pyrrole Ring Formation

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all reactants. orientjchem.org This approach offers significant advantages in terms of atom economy, operational simplicity, and the rapid generation of molecular diversity, making it ideal for synthesizing polysubstituted pyrrole libraries. orientjchem.orgbohrium.com

A variety of MCRs have been developed for pyrrole synthesis. bohrium.com For instance, a one-pot, four-component reaction between aromatic amines, dialkyl acetylenedicarboxylates, and formaldehyde (B43269) can produce highly substituted pyrrole derivatives. orientjchem.org Another versatile strategy involves the reaction of arylglyoxals, amines, and β-dicarbonyl compounds. These reactions can often proceed under catalyst-free conditions or with simple catalysts like lactic acid. orientjchem.orgsemanticscholar.org

The mechanism of these reactions typically involves a series of sequential steps, such as condensation, Michael addition, and intramolecular cyclization, followed by dehydration to form the aromatic pyrrole ring. researchgate.net The flexibility of MCRs allows for the incorporation of a wide range of substituents onto the pyrrole core by simply varying the starting materials.

Table 2: Examples of Multi-Component Reactions for Pyrrole Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|

| Aniline | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Formaldehyde | Aniline | Triphenylmethyl chloride | Polysubstituted pyrrole | orientjchem.org |

| Arylglyoxal | Amine | β-dicarbonyl compound | - | Catalyst-free | Tetrasubstituted pyrrole | semanticscholar.org |

| Aromatic aldehyde | 1,3-dicarbonyl compound | Ammonium (B1175870) acetate | - | Ionic liquid/NaOH | Substituted pyrrole | orientjchem.org |

| Aniline | DMAD | Formaldehyde | - | Lactic acid | Polysubstituted pyrrole | orientjchem.org |

Green Chemistry Principles in the Synthesis of Carboxylic Acids

The synthesis of carboxylic acids, including this compound, can be made more sustainable by adhering to the principles of Green Chemistry. acs.orgsolubilityofthings.com These principles aim to reduce waste, minimize the use of hazardous substances, improve energy efficiency, and utilize renewable resources. solubilityofthings.com

Key principles applicable to carboxylic acid synthesis include:

Waste Prevention: Designing syntheses to minimize byproducts. solubilityofthings.com

Atom Economy: Maximizing the incorporation of all reactant atoms into the final product. acs.org

Use of Catalysis: Employing catalytic reagents in small amounts is superior to using stoichiometric reagents. acs.orgsolubilityofthings.com Catalysts allow for reactions with higher efficiency and lower waste generation.

Safer Solvents and Auxiliaries: Minimizing or replacing hazardous organic solvents with greener alternatives like water or dimethyl carbonate. rsc.orgmdpi.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. solubilityofthings.com

A practical example is the oxidation of primary alcohols or aldehydes to carboxylic acids. mdpi.comchemistryworld.com Traditional methods often use stoichiometric amounts of hazardous heavy-metal oxidants like chromium. libretexts.org Greener alternatives involve catalytic oxidation using molecular oxygen (from air) or hydrogen peroxide as the oxidant, with water as the solvent. mdpi.comorganic-chemistry.org For instance, a selenium-containing catalyst has been used for the oxidation of aldehydes to carboxylic acids with hydrogen peroxide in water, allowing the aqueous medium and catalyst to be recycled multiple times. mdpi.com

Solid-Phase Synthetic Methodologies for Pyrrole Scaffolds

Solid-phase synthesis offers a powerful platform for the construction of libraries of organic molecules, including pyrrole derivatives. mdpi.com In this technique, the starting material is attached to an insoluble polymer support (resin), and subsequent reactions are carried out. Intermediates are purified by simple filtration and washing, which facilitates automation and the generation of large compound libraries. mdpi.comscilit.com

The synthesis of pyrroles on a solid support has been achieved by combining the advantages of solid-phase synthesis with multi-component reactions and microwave activation. scilit.comnih.gov In one example, a lysine-containing peptide anchored to a resin is used as the nitrogen source. nih.gov A multicomponent reaction with a β-nitrostyrene, a 1,3-dicarbonyl compound, and an iron(III) chloride catalyst under microwave irradiation affords the resin-bound pyrrole derivative. nih.gov The final product is then cleaved from the solid support. This combined strategy proves to be rapid, versatile, and yields products of high purity, making it highly efficient for creating chemical diversity. scilit.comnih.gov

Strategies for Specific Functionalization and Derivatization

The functionalization of the pyrrole ring and the introduction of the carboxylic acid group are critical steps in the synthesis of the target compound.

Selective Oxidation Reactions for Carboxylic Acid Formation from Precursors

The formation of the carboxylic acid group on the pyrrole ring often involves the selective oxidation of a suitable precursor, such as an aldehyde or a primary alcohol. libretexts.org The choice of oxidant and reaction conditions is crucial to avoid over-oxidation or undesired side reactions with the sensitive pyrrole ring.

Common methods for the oxidation of aldehydes to carboxylic acids include the use of:

Oxone (potassium peroxymonosulfate): A versatile and efficient oxidant that works under mild conditions. organic-chemistry.org

Sodium perborate (B1237305) in acetic acid: An effective reagent for the oxidation of aromatic aldehydes. organic-chemistry.org

Hydrogen peroxide: Often used with a catalyst, such as methyltrioxorhenium or VO(acac)₂, it is a green and powerful oxidant. organic-chemistry.org

Aerobic Oxidation: Using oxygen from the air as the terminal oxidant, often catalyzed by N-hydroxyphthalimide (NHPI) or N-heterocyclic carbenes (NHCs), represents a highly sustainable approach. organic-chemistry.org

The oxidation of alkyl groups attached to an aromatic ring can also be a viable route. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can convert primary and secondary alkyl side chains on aromatic rings to carboxylic acids. libretexts.org For instance, a 3-methyl-1-isopropyl-1H-pyrrole could potentially be oxidized to this compound, although the stability of the pyrrole ring under such harsh conditions must be considered.

Protecting Group Strategies in Pyrrole Chemistry: The Role of the Trityl Group

In the synthesis of substituted pyrroles, the inherent reactivity of the pyrrole ring often necessitates the use of protecting groups on the nitrogen atom. researchgate.net These groups serve to decrease the electron-rich nature of the heterocycle, thereby preventing unwanted side reactions and allowing for greater control over regioselectivity during functionalization. researchgate.net Among various options, the trityl (triphenylmethyl) group has proven to be a valuable tool, acting as both a protecting and a directing group. rsc.org

The bulky trityl group can be introduced onto the pyrrole nitrogen, typically using trityl chloride in the presence of a base like pyridine. total-synthesis.com Its significant steric hindrance allows for the selective protection of primary hydroxyls and other nucleophilic sites. total-synthesis.com A key advantage of the N-trityl group in pyrrole chemistry is its ability to direct electrophilic substitution to the C-3 position. rsc.org For instance, electrophilic reactions such as trifluoroacetylation, formylation, and bromination of 1-tritylpyrrole occur with high regioselectivity at the 3-position, affording the desired products in high yields. rsc.org

This directing effect is instrumental in synthesizing 3-substituted pyrroles, which are often challenging to access via traditional methods due to the preferential C-2 reactivity of the unsubstituted pyrrole ring. The resulting 3-acyl-1-tritylpyrrole can be hydrolyzed to the corresponding 1-tritylpyrrole-3-carboxylic acid. rsc.org

Removal of the trityl group, or deprotection, can be accomplished under various conditions. Acid-labile deprotection is common, often achieved by treatment with acids such as trifluoroacetic acid (TFA). total-synthesis.comcommonorganicchemistry.com Alternatively, reductive cleavage provides another route for deprotection. A particularly effective method for removing the trityl group from the pyrrole nitrogen involves Birch reduction conditions, using sodium in liquid ammonia, which furnishes the N-H pyrrole. This strategy was employed to develop a short, high-yielding synthesis of 1-H-pyrrole-3-carboxylic acid. rsc.org

| Reaction | Reactant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Trifluoroacetylation | 1-Tritylpyrrole | (CF3CO)2O | 3-Trifluoroacetyl-1-tritylpyrrole | High | rsc.org |

| Formylation | 1-Tritylpyrrole | Vilsmeier-Haack or related | 3-Formyl-1-tritylpyrrole | High | rsc.org |

| Bromination | 1-Tritylpyrrole | N-Bromosuccinimide (NBS) | 3-Bromo-1-tritylpyrrole | High | |

| Deprotection | 1-Tritylpyrrole-3-carboxylic acid | Na / liq. NH3 | 1-H-Pyrrole-3-carboxylic acid | High | rsc.org |

Formation of Pyrrole-3-carboxamides and Related Amide Derivatives

The conversion of pyrrole-3-carboxylic acids into their corresponding amides is a crucial transformation for accessing a wide range of biologically active molecules, including compounds investigated as agrochemical fungicides and cannabinoid receptor 1 (CB1) inverse agonists. syrris.comresearchgate.net The formation of the amide bond from a carboxylic acid typically requires an activation step to convert the hydroxyl group of the carboxylic acid into a better leaving group. youtube.com

Several methodologies have been developed for this purpose. A common laboratory approach involves converting the carboxylic acid into a more reactive acid halide, typically an acid chloride, by treating it with a halogenating agent such as thionyl chloride or oxalyl chloride. google.com The resulting acid chloride readily reacts with an amine to form the desired amide derivative. youtube.comgoogle.com Another strategy employs coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) often in combination with an additive such as 1-Hydroxybenzotriazole (B26582) (HOBt), to facilitate the direct reaction between the carboxylic acid and the amine. nih.gov

| Method | Activating Agent / Conditions | Description | Reference |

|---|---|---|---|

| Acid Halide Method | Thionyl chloride (SOCl2), Oxalyl chloride ((COCl)2) | The carboxylic acid is converted to a highly reactive acid chloride, which then reacts with an amine. A base is often added to neutralize the HCl byproduct. | youtube.comgoogle.com |

| Peptide Coupling | EDC/HOBt, DCC | The carboxylic acid is activated by a coupling agent, facilitating direct reaction with an amine under milder conditions. | nih.gov |

| Continuous Flow Synthesis | In situ acid formation via Hantzsch reaction and subsequent amidation | An integrated process where the pyrrole-3-carboxylic acid is generated and converted to the amide in a continuous flow system without isolation of intermediates. | syrris.comacs.orgsyrris.com |

| Tosmic Route | Tosylmethylisocyanide (Tosmic) | Used for the synthesis of the pyrrole-3-carboxylic acid precursor, which is then hydrolyzed and converted to the amide. | researchgate.netznaturforsch.com |

Decarboxylative Transformations for Pyrrole Derivatives

Decarboxylation is a fundamental chemical reaction involving the removal of a carboxyl group and the release of carbon dioxide (CO₂). wikipedia.org While this transformation is common for certain classes of compounds like β-keto acids, the decarboxylation of heteroaromatic carboxylic acids such as pyrrole-carboxylic acids often requires specific conditions and proceeds through distinct mechanisms. masterorganicchemistry.com The process is essentially a protodecarboxylation, where the carboxylic acid group is replaced by a hydrogen atom. nih.gov

Studies on the acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid have provided significant insight into the reaction pathway. worldscientific.comnih.gov It was determined that the reaction does not proceed through a simple dissociative mechanism involving the formation of a pyrrole anion and protonated carbon dioxide, as the latter is a very high-energy species. nih.govresearchgate.net Instead, theoretical and experimental evidence points to an associative, hydrolytic mechanism. nih.govnih.gov

In this proposed pathway, the reaction is initiated by the protonation of the pyrrole ring. nih.gov Subsequently, a water molecule acts as a nucleophile, attacking the carboxyl group of the protonated reactant. nih.govresearchgate.netchempedia.info This leads to a tetrahedral intermediate and subsequent C-C bond cleavage, forming the neutral pyrrole ring and protonated carbonic acid (C(OH)₃⁺). chempedia.info The protonated carbonic acid is a viable reaction intermediate that rapidly dissociates into H₃O⁺ and CO₂. nih.govnih.gov This hydrolytic mechanism is supported by kinetic isotope effect studies and activation parameter calculations, which show good agreement with experimental values. worldscientific.comnih.gov

Beyond simple protodecarboxylation, the carboxyl group can serve as a precursor for other functionalities through decarboxylative functionalization reactions. acs.org These modern synthetic methods utilize the carboxylic acid as a stable and abundant starting material to generate carbon-centered radicals via single electron transfer (SET) processes, often under photocatalytic conditions. acs.orgacs.org The resulting radical can then be trapped by various reagents to form new carbon-carbon or carbon-heteroatom bonds, offering a powerful alternative to traditional cross-coupling strategies. acs.org

| Mechanistic Feature | Description | Supporting Evidence | Reference |

|---|---|---|---|

| Reaction Type | Acid-catalyzed hydrolytic decarboxylation | Avoids formation of high-energy protonated CO₂ | nih.govnih.govresearchgate.net |

| Key Step | Nucleophilic attack of water on the carboxyl group of the C-protonated pyrrole | This associative step is rate-determining for the overall reaction. | worldscientific.comnih.gov |

| Intermediate | Protonated carbonic acid (C(OH)₃⁺) | Predicted to be a viable intermediate that rapidly dissociates. | nih.govchempedia.info |

| Activation Energy (Gibbs) | Calculated: 83.3–123.0 kJ/mol; Experimental: 91.6–101.3 kJ/mol | Good agreement between theoretical calculations (cluster-continuum model) and experimental data. | worldscientific.com |

Mechanistic Investigations of Reactions Involving 1 Isopropyl 1h Pyrrole 3 Carboxylic Acid Scaffolds

Mechanistic Pathways in Photocatalytic Pyrrole (B145914) Synthesis

Visible-light photocatalysis has emerged as a powerful and eco-friendly technique for constructing complex organic molecules, including pyrrole rings. nih.govresearchgate.net These reactions typically proceed through a sequence of single-electron transfer (SET) events, generating highly reactive intermediates that drive the formation of the target heterocycle. researchgate.netresearchgate.net The general pathway involves radical generation, cyclization, and a final aromatization step. researchgate.netnih.gov

Radical Generation and Reaction Intermediates

The photocatalytic cycle is initiated by the absorption of visible light by a photocatalyst, which transitions to an excited state. This excited photocatalyst can then engage in an electron transfer with a suitable substrate to generate a radical ion. researchgate.net For instance, in pathways involving amine precursors, the photocatalyst can oxidize the amine via a single-electron transfer (SET) to form a highly reactive amine radical cation. researchgate.net

Subsequent deprotonation of this radical cation yields a key intermediate, often a 1,3-dipole such as an azomethine ylide. researchgate.net These dipolar intermediates are central to the construction of the five-membered pyrrole ring. The generation of these radical species and their subsequent transformation into reaction intermediates are pivotal steps that dictate the course of the reaction.

Key Intermediates in Photocatalytic Pyrrole Synthesis

| Intermediate Type | Formation Pathway | Role in Synthesis |

|---|---|---|

| Amine Radical Cation | Single-electron transfer (SET) oxidation of an amine precursor by an excited photocatalyst. | Initial reactive species that leads to further intermediates. |

| 1,3-Dipole (e.g., Azomethine Ylide) | Deprotonation of the amine radical cation. | Key building block for the [3+2] cycloaddition step. |

Intramolecular Cyclization and Anion Formation

Once the key dipolar intermediate is formed, the next crucial step is the cyclization to form the pyrrole ring core. This often occurs through a [3+2] cycloaddition reaction, where the 1,3-dipole reacts with a suitable dipolarophile (such as an alkene or alkyne). researchgate.netnih.gov This annulation strategy efficiently constructs the five-membered heterocyclic skeleton. rsc.org

In other pathways, intramolecular cyclization of radical intermediates is a key process. For example, N-sulfonyl enamines can undergo intramolecular cyclization to form the pyrrole nucleus. digitellinc.com Similarly, base-mediated intramolecular cyclization of N-propargylamines is an efficient method for creating diverse pyrrole structures. organic-chemistry.org These cyclization events lead to the formation of a pyrroline (B1223166) or dihydropyrrole intermediate, which is a precursor to the final aromatic product.

Oxidative Aromatization Processes

The final step in many photocatalytic pyrrole syntheses is the aromatization of the cyclized intermediate. This conversion of a pyrroline or similar saturated precursor into the stable aromatic pyrrole ring is an oxidative process. nih.gov Often, this step requires a chemical oxidant or the presence of molecular oxygen as the terminal oxidant. researchgate.netnih.gov

In some protocols, an oxidant like N-bromosuccinimide (NBS) is added after the initial photocyclization is complete to facilitate a fast and efficient desaturative aromatization. researchgate.netrsc.org This two-step sequence—photocatalytic cycloaddition followed by chemical oxidation—ensures high yields of the desired aromatic pyrrole product. researchgate.net The choice of oxidant and reaction conditions is critical to prevent side reactions and ensure the stability of the newly formed pyrrole ring.

Reaction Mechanism Studies in Multi-Component Pyrrole Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating significant portions of all starting materials. orientjchem.org This approach offers advantages in terms of atom economy, reduced reaction times, and operational simplicity, making it a powerful tool for synthesizing diverse pyrrole derivatives. bohrium.com

Nucleophilic Addition and Enamine-Type Intermediate Formation

The mechanism of multi-component pyrrole synthesis often begins with the formation of a key intermediate through nucleophilic addition. A common strategy involves the reaction between a primary amine (such as isopropylamine) and a dicarbonyl compound. uctm.edu In the classical Paal-Knorr synthesis, the amine attacks a protonated carbonyl group, leading to a hemiaminal intermediate. uctm.edu

Another pivotal intermediate in many MCRs is the enamine. nih.gov Enamines can be formed from the reaction of amines with carbonyl compounds or through the addition of an amine to an activated alkyne. orientjchem.org For instance, the reaction of an amine with a dialkyl acetylenedicarboxylate (B1228247) generates a zwitterionic intermediate that is functionally an enamine. orientjchem.org This enamine is nucleophilic and can react with other electrophilic components in the reaction mixture, such as aldehydes or α-haloketones, to build the pyrrole scaffold. nih.gov

Cyclization Pathways and Rate-Determining Steps

Following the formation of the initial adduct or enamine intermediate, the subsequent step is an intramolecular cyclization to construct the heterocyclic ring. orientjchem.org In the Paal-Knorr mechanism, the initial hemiaminal undergoes a further intramolecular attack on the second carbonyl group, forming a 2,5-dihydroxytetrahydropyrrole derivative. uctm.edu This cyclic intermediate then undergoes dehydration to yield the aromatic pyrrole. mdpi.com

In other multi-component pathways, a Michael-type addition can occur, where an enamine intermediate adds to an electron-deficient alkene (like a nitroalkene). nih.gov This is followed by an intramolecular condensation and elimination sequence to furnish the pyrrole ring. The rate-determining step in these sequences can vary; it is often the initial nucleophilic attack or the subsequent cyclization event, depending on the specific reactants and conditions employed.

Illustrative Steps in a Multi-Component Pyrrole Synthesis

| Step | Description | Key Intermediates |

|---|---|---|

| 1. Initial Condensation | A primary amine reacts with a carbonyl compound. | Imine or Hemiaminal |

| 2. Nucleophilic Addition | An enamine or another nucleophilic intermediate attacks an electrophile. | Michael Adduct |

| 3. Intramolecular Cyclization | The open-chain intermediate undergoes ring closure. | Dihydropyrrole or Pyrrolidine derivative |

Kinetic and Thermodynamic Considerations in Pyrrole Ring Formation Reactions

The synthesis of the 1-isopropyl-1H-pyrrole-3-carboxylic acid scaffold can be achieved through various classical methods for pyrrole synthesis, such as the Hantzsch or Paal-Knorr pyrrole syntheses. The kinetics and thermodynamics of these reactions are governed by the specific mechanism and the nature of the reactants and intermediates.

Hantzsch Pyrrole Synthesis: The Hantzsch synthesis involves the condensation of a β-ketoester, an α-haloketone, and an amine (in this case, isopropylamine). wikipedia.org The reaction proceeds through several key steps, each with its own kinetic profile:

Enamine Formation: The reaction typically begins with the rapid and reversible formation of an enamine from the β-ketoester and isopropylamine (B41738). The rate of this step is dependent on the concentration of the reactants and the basicity of the amine.

Paal-Knorr Pyrrole Synthesis: The Paal-Knorr synthesis is a more direct method, involving the condensation of a 1,4-dicarbonyl compound with a primary amine like isopropylamine. wikipedia.org Mechanistic studies, including computational DFT studies, suggest the following pathway: rgmcet.edu.in

Hemiaminal Formation: The amine attacks one of the carbonyl groups to form a hemiaminal intermediate.

Cyclization: The hydroxyl group of the hemiaminal is then attacked by the nitrogen, or the nitrogen attacks the second carbonyl group, leading to a cyclic intermediate (a 2,5-dihydroxytetrahydropyrrole derivative). wikipedia.org This intramolecular cyclization is often considered the rate-limiting step. rgmcet.edu.inalfa-chemistry.com The rate is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the amine.

Dehydration: The cyclic intermediate undergoes sequential dehydration steps to eliminate two molecules of water, leading to the formation of the stable aromatic pyrrole ring.

Table 2: Key Kinetic and Thermodynamic Factors in Pyrrole Synthesis

| Synthesis | Rate-Determining Step | Key Kinetic Factors | Thermodynamic Driving Force |

| Hantzsch | Nucleophilic attack of enamine on α-haloketone | Nucleophilicity of enamine, Electrophilicity of haloketone, Steric hindrance | Formation of aromatic pyrrole ring, Elimination of water |

| Paal-Knorr | Intramolecular cyclization of hemiaminal intermediate | Basicity/Nucleophilicity of amine, Steric hindrance at carbonyls and amine, Acid catalysis | Formation of aromatic pyrrole ring, Elimination of water |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Isopropyl 1h Pyrrole 3 Carboxylic Acid and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including pyrrole (B145914) derivatives. It provides detailed information about the chemical environment of individual atoms. researchgate.net

¹H NMR and ¹³C NMR Spectral Analysis for Pyrrole Derivatives

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for confirming the structure of pyrrole derivatives. researchgate.netresearchgate.net The chemical shifts (δ) of the protons and carbons in the pyrrole ring are influenced by the nature and position of substituents. ipb.pt

In ¹H NMR spectra of pyrrole compounds, the protons attached to the pyrrole ring typically appear in the aromatic region. The chemical shifts are dependent on the solvent used. ipb.pt For instance, the NH proton of the pyrrole ring can be observed as a broad resonance, and its chemical shift can be significantly affected by hydrogen bonding. researchgate.netcdnsciencepub.com The presence of an isopropyl group on the nitrogen atom introduces characteristic signals in the aliphatic region of the spectrum.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid group in pyrrole-3-carboxylic acid derivatives typically resonates in the range of 160-185 ppm. princeton.edulibretexts.org The carbons of the pyrrole ring also show distinct signals that are sensitive to the substitution pattern. Similar to ¹H NMR, the chemical shifts in ¹³C NMR can also be solvent-dependent. ipb.pt

¹H and ¹³C NMR Data for Pyrrole Derivatives

This table is interactive. Click on the headers to sort the data.

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |

|---|---|---|---|

| Pyrrole | ¹H | Acetone-d₆ | 6.74 (H-2, H-5), 6.09 (H-3, H-4) |

| Pyrrole | ¹H | CDCl₃ | 6.68 (H-2, H-5), 6.22 (H-3, H-4) |

| N-methylpyrrole | ¹H | Acetone-d₆ | 6.60 (H-2, H-5), 5.90 (H-3, H-4), 3.58 (N-CH₃) |

| N-methylpyrrole | ¹H | CDCl₃ | 6.62 (H-2, H-5), 6.07 (H-3, H-4), 3.65 (N-CH₃) |

| Pyrrole | ¹³C | Acetone-d₆ | 118.9 (C-2, C-5), 108.5 (C-3, C-4) |

| Pyrrole | ¹³C | CDCl₃ | 118.3 (C-2, C-5), 108.3 (C-3, C-4) |

| N-methylpyrrole | ¹³C | Acetone-d₆ | 122.3 (C-2, C-5), 108.2 (C-3, C-4), 35.1 (N-CH₃) |

| N-methylpyrrole | ¹³C | CDCl₃ | 121.7 (C-2, C-5), 107.9 (C-3, C-4), 35.6 (N-CH₃) |

| Pyrrole-2-carboxylic acid | ¹H | DMSO-d₆ | 12.2 (COOH), 11.72 (NH), 6.97, 6.75, 6.15 (ring H) |

Data compiled from multiple sources. ipb.ptchemicalbook.com

Advanced NMR Techniques for Mechanistic and Solution State Insights (e.g., Temperature-Variant NMR, Diffusion-Ordered Spectroscopy (DOSY) NMR)

Advanced NMR techniques offer deeper insights into the dynamic behavior and solution-state properties of molecules.

Temperature-Variant NMR studies can be employed to investigate dynamic processes such as restricted rotation around bonds or conformational changes. cdnsciencepub.comacs.org By recording NMR spectra at different temperatures, it is possible to observe changes in line shapes, which can provide information about the energy barriers of these processes. cdnsciencepub.comrsc.org For example, variable temperature ¹H NMR has been used to study the conformational preferences of heterocyclic azomethines, indicating the presence of a single conformational isomer at low temperatures. cdnsciencepub.com

Diffusion-Ordered Spectroscopy (DOSY) NMR is a powerful technique for analyzing mixtures and studying molecular size and aggregation. ucsb.edumanchester.ac.uk DOSY separates the NMR signals of different species based on their diffusion coefficients, which are related to their size and shape. rsc.orgufl.edu This non-destructive method can be used to determine the molecular weight of compounds in a mixture without the need for physical separation. researchgate.net The relationship between the diffusion coefficient (D) and molecular weight (MW) can be established, allowing for the estimation of MW from experimental D values. researchgate.net

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. It also provides valuable information about the structure through the analysis of fragmentation patterns. libretexts.org

For pyrrole-3-carboxylic acid and its analogs, mass spectrometry can confirm the molecular ion peak (M+). The fragmentation patterns are often characteristic of the functional groups present. miamioh.edu Carboxylic acids, for instance, can exhibit fragmentation through the loss of a hydroxyl radical (M-17) or a carboxyl group (M-45). miamioh.eduyoutube.com The presence of the pyrrole ring and the isopropyl group will also lead to specific fragmentation pathways that can be analyzed to confirm the structure of 1-Isopropyl-1H-pyrrole-3-carboxylic acid. In some cases, for longer chain carboxylic acids, fragmentation can also occur at the end of the chain away from the acid group. youtube.com

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid and the pyrrole ring. The O-H stretch of the carboxylic acid typically appears as a very broad band in the region of 3300-2500 cm⁻¹. libretexts.org The C=O stretch of the carbonyl group is expected to be a strong absorption between 1760 and 1690 cm⁻¹. libretexts.org The C-O stretch and O-H bend also give rise to characteristic bands. libretexts.org The N-H stretch of the pyrrole ring in related compounds is observed around 3350 cm⁻¹. researchgate.net

Characteristic IR Absorption Frequencies for Pyrrole Carboxylic Acids

This table is interactive. Click on the headers to sort the data.

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretch | 3300 - 2500 (broad) |

| Pyrrole N-H | Stretch | ~3465 (in CCl₄ solution) |

| C-H (aromatic/aliphatic) | Stretch | 3100 - 2850 |

| Carboxylic Acid C=O | Stretch | 1760 - 1690 |

| C=C (pyrrole ring) | Stretch | ~1600 - 1450 |

| Carboxylic Acid C-O | Stretch | 1320 - 1210 |

| Carboxylic Acid O-H | Bend | 1440 - 1395 and 950 - 910 |

Data compiled from multiple sources. researchgate.netlibretexts.org

X-Ray Photoelectron Spectroscopy (XPS) for Surface Composition and Chemical State Analysis of Poly(pyrrole-3-carboxylic acid) Films

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the surface of a material. kpi.ua It is particularly useful for characterizing thin films, such as those made from poly(pyrrole-3-carboxylic acid). nih.govresearchgate.net

XPS analysis of poly(pyrrole-3-carboxylic acid) films can provide information on the stoichiometry of the polymer coating and the homogeneity of the film. researchgate.net By analyzing the high-resolution spectra of the C 1s, N 1s, and O 1s core levels, it is possible to identify the different chemical environments of these atoms. For example, the C 1s spectrum can be deconvoluted to identify carbons in the pyrrole ring, the carboxylic acid group (C=O and C-O), and any adventitious carbon contamination. researchgate.net The N 1s spectrum provides information about the nitrogen atoms in the polypyrrole backbone, and the O 1s spectrum corresponds to the oxygen atoms in the carboxylic acid groups. researchgate.net XPS can also be used to study the effects of overoxidation on polypyrrole films, revealing changes in the chemical structure, such as the formation of C-OH and C=O groups. kpi.ua

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Structure Elucidation of Polymeric Films

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive analytical technique that provides detailed molecular information about the outermost atomic layers of a surface. carleton.edusurfacesciencewestern.com A pulsed primary ion beam is used to desorb and ionize species from the sample surface, and the resulting secondary ions are analyzed based on their mass-to-charge ratio. pnnl.gov

For polymeric films like poly(pyrrole-3-carboxylic acid), ToF-SIMS can be used to obtain further information on the polymer structure. nih.govresearchgate.net The technique can detect molecular fragments, providing insights into the repeating units and the presence of specific functional groups on the surface. researchgate.net ToF-SIMS can be operated in different modes, including surface spectroscopy for generating mass spectra of the surface, surface imaging to map the lateral distribution of specific ions, and depth profiling to analyze the chemical composition as a function of depth. carleton.edu This makes it a powerful tool for characterizing the surface chemistry and structure of polymeric films. researchgate.netresearchgate.net

Other Relevant Spectroscopic Methods for Electronic and Optical Properties

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. For aromatic heterocyclic compounds like this compound, the absorption of UV-visible light promotes electrons from lower energy molecular orbitals (typically π bonding orbitals) to higher energy anti-bonding orbitals (π). The electronic spectrum of the parent pyrrole molecule displays absorption bands that are attributed to π-π transitions. researchgate.net The presence of substituents on the pyrrole ring, such as the N-isopropyl group and the C-3 carboxylic acid group, is expected to modulate the energies of these transitions.

Table 1: UV-Visible Absorption Data for Selected Pyrrole Analogs

| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |

| Pyrrole | Aqueous | 250, 287 | Not Specified | researchgate.net |

| 1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrrole derivative (4a) | CH₂Cl₂ | 357, 499 | Not Specified | researchgate.net |

| 1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrrole derivative (5a) | CH₂Cl₂ | 363, 508 | Not Specified | researchgate.net |

| 2,5-bis(4-nitrophenyl)-1,4-diphenyl-pyrrolo[3,2-b]pyrrole (Compound 7) | Dichloromethane | 419 | 42,000 | nih.gov |

Fluorescence Spectroscopy and Quantum Yield Determination

Fluorescence spectroscopy provides insights into the electronic structure of the excited state and the de-excitation pathways of a molecule. Upon absorption of a photon, a molecule is promoted to an excited electronic state. Fluorescence is the emission of a photon that occurs when the molecule relaxes from the lowest vibrational level of the first excited singlet state (S₁) back to the ground state (S₀). The efficiency of this process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of the number of photons emitted to the number of photons absorbed.

The fluorescence properties of pyrrole derivatives are highly sensitive to their substitution pattern and the surrounding solvent environment. nih.gov The introduction of substituents can create new excited states, such as intramolecular charge transfer (ICT) states, which can significantly alter the emission wavelength and quantum yield. For this compound, the combination of an electron-donating group (isopropyl) and an electron-withdrawing group (carboxylic acid) may lead to charge transfer character in the excited state, potentially resulting in fluorescence emission that is sensitive to solvent polarity.

Generally, highly substituted and conjugated pyrrole systems tend to exhibit more significant fluorescence. nih.govresearchgate.net The quantum yield can be determined using absolute methods with an integrating sphere or relative methods using a well-characterized standard. uni-wuerzburg.deresearchgate.net While specific fluorescence data for this compound is not available, data for various functionalized pyrrole analogs highlight the range of properties observed in this family of compounds.

Table 2: Fluorescence and Quantum Yield Data for Selected Pyrrole Analogs

| Compound Name | Solvent | Emission λmax (nm) | Quantum Yield (ΦF) | Reference |

| Trisubstituted Pyrrole Derivative (5c) | CH₂Cl₂ | ~536 | 0.58 | researchgate.net |

| Trisubstituted Pyrrole Derivative (8c) | CH₂Cl₂ | ~536 | 0.76 | researchgate.net |

| 2,5-bis(4-nitrophenyl)-1,4-diphenyl-pyrrolo[3,2-b]pyrrole (Compound 7) | Cyclohexane | 448 | 0.96 | nih.gov |

| 2,5-bis(4-nitrophenyl)-1,4-diphenyl-pyrrolo[3,2-b]pyrrole (Compound 7) | Dichloromethane | 525 | 0.44 | nih.gov |

| 2,5-bis(4-nitrophenyl)-1,4-diphenyl-pyrrolo[3,2-b]pyrrole (Compound 7) | DMSO | Not emissive | ~0 | nih.gov |

Computational and Theoretical Studies of 1 Isopropyl 1h Pyrrole 3 Carboxylic Acid

Density Functional Theory (DFT) Applications

DFT is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 1-Isopropyl-1H-pyrrole-3-carboxylic acid, DFT would be applied to understand its fundamental structural, electronic, and reactive properties.

Geometry Optimization and Electronic Structure CalculationsIn this section, researchers would typically report the most stable three-dimensional arrangement of the atoms in the molecule. DFT calculations are used to find the geometry that corresponds to the lowest energy state.mit.eduKey outputs would include optimized bond lengths, bond angles, and dihedral angles.

Electronic structure calculations would provide insights into the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO gap are crucial for predicting the molecule's chemical reactivity and kinetic stability. mdpi.com This information is often presented in a data table.

Example Data Table (Hypothetical): Optimized Geometric Parameters

| Parameter | Value (Å or °) |

|---|---|

| N1-C2 Bond Length | Data not available |

| C3-C6 (Carboxyl) Bond Length | Data not available |

| C2-N1-C5 Bond Angle | Data not available |

Time-Dependent Density Functional Theory (TDDFT) for Photophysical Property Predictions

TDDFT is an extension of DFT used to study the properties of molecules in their excited states. This analysis is essential for predicting how the molecule interacts with light. acs.org For this compound, TDDFT calculations would predict its UV-Vis absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net Key predicted properties would include the maximum absorption wavelength (λmax) and the oscillator strength of these transitions, which relates to the intensity of the absorption.

Example Data Table (Hypothetical): Predicted Electronic Transitions

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S0 → S1 | Data not available | Data not available | Data not available |

Theoretical Predictions of Chemical Reactivity and Selectivity

By analyzing various descriptors derived from DFT calculations, the chemical reactivity and selectivity of the molecule can be predicted. Global reactivity descriptors like ionization potential, electron affinity, chemical hardness, and electrophilicity index would be calculated from HOMO and LUMO energies. mdpi.com Furthermore, local reactivity descriptors, such as Fukui functions or the molecular electrostatic potential (MEP) map, would be used to identify the most reactive sites within the molecule, predicting where electrophilic or nucleophilic attacks are most likely to occur.

Without specific studies on This compound , the detailed, data-rich article requested cannot be generated.

Chemical Reactivity and Transformation Pathways of 1 Isopropyl 1h Pyrrole 3 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxyl group (-COOH) is a versatile functional handle that undergoes a variety of classic transformations, allowing for the synthesis of numerous acyl derivatives.

Esterification:

The conversion of 1-Isopropyl-1H-pyrrole-3-carboxylic acid to its corresponding esters is most commonly achieved through Fischer-Speier esterification. acs.org This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). acs.orgnih.gov The reaction is an equilibrium process, and using the alcohol as the solvent or removing water as it forms drives the reaction toward the ester product. acs.orgnih.gov

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. nih.gov The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. nih.gov Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester and regenerates the acid catalyst. acs.orgnih.gov This method is broadly applicable for producing methyl, ethyl, and other alkyl esters. bohrium.com

Amidation:

The synthesis of amides from this compound requires the activation of the carboxyl group, as direct reaction with an amine is generally inefficient. mdpi.com This is typically accomplished using coupling agents that convert the hydroxyl group of the carboxylic acid into a better leaving group. syrris.com Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. nih.govrsc.org

The process involves the reaction of the carboxylic acid with the coupling agent to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by a primary or secondary amine to form the desired amide bond. syrris.com An alternative and effective coupling agent for the amidation of pyrrole (B145914) carboxylates is cyclic alkyltriphosphonate anhydride. syrris.com These reactions are fundamental in medicinal chemistry for linking the pyrrole scaffold to various amine-containing fragments, as seen in the synthesis of pyrrole carboxamides with biological activity. nih.govrsc.org

| Transformation | Reagents & Conditions | Product Type | Ref. |

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Alkyl Ester | acs.orgnih.gov |

| Amidation | Amine (R-NH₂), Coupling Agent (e.g., EDC/HOBt or T3P), Base | Carboxamide | syrris.comnih.gov |

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a key transformation for accessing 3-unsubstituted 1-isopropyl-1H-pyrrole. While many decarboxylation reactions require harsh conditions or specific structural features like a β-keto group, the decarboxylation of heterocyclic carboxylic acids such as those of pyrrole can be facilitated under acidic conditions. rsc.org

Studies on the closely related pyrrole-2-carboxylic acid show that its decarboxylation in strongly acidic solutions is subject to acid catalysis. syrris.com The mechanism does not proceed through the formation of a high-energy protonated carbon dioxide molecule. rsc.org Instead, it follows an associative pathway where a water molecule adds to the carboxyl group of the ring-protonated substrate. syrris.comnih.gov This leads to the formation of pyrrole and protonated carbonic acid, which subsequently decomposes to H₃O⁺ and CO₂. syrris.comnih.gov This acid-catalyzed hydrolytic decarboxylation is a specific route determined by the nature of the substrate and the acidity of the medium. rsc.org A similar mechanism is expected to apply to this compound, allowing for the selective removal of the C3-carboxyl group to yield the corresponding C3-unsubstituted pyrrole, a valuable synthetic intermediate.

Reactivity of the Pyrrole Ring System

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. researchgate.net Its reactivity is significantly greater than that of benzene. researchgate.net

Electrophilic aromatic substitution (EAS) is the characteristic reaction of the pyrrole ring. researchgate.net The general mechanism involves the attack of the aromatic π-system on an electrophile to form a resonance-stabilized cationic intermediate (arenium ion), followed by deprotonation to restore aromaticity. For an unsubstituted pyrrole, electrophilic attack occurs preferentially at the C2 and C5 positions (α-positions) because the positive charge in the resulting intermediate can be delocalized over more atoms, including the nitrogen, leading to greater stability compared to attack at the C3 or C4 positions (β-positions).

In this compound, the outcome of EAS is controlled by the directing effects of the existing substituents:

The N-isopropyl group is a weak electron-donating group, which activates the ring towards EAS.

The C3-carboxylic acid group is a strong electron-withdrawing and deactivating group.

In cases with a deactivating group at the β-position (C3), electrophilic substitution is directed towards the C5 position (the vacant α-position). Therefore, reactions such as halogenation (with reagents like N-bromosuccinimide), nitration (HNO₃/H₂SO₄), or Friedel-Crafts acylation would be expected to yield the corresponding 5-substituted derivative as the major product.

| Reaction | Typical Reagent | Predicted Major Product Position | Ref. |

| Bromination | N-Bromosuccinimide (NBS) | C5 | |

| Nitration | HNO₃ / H₂SO₄ | C5 | |

| Acylation | Acyl Chloride / Lewis Acid | C5 | researchgate.net |

The electron-rich nature of the pyrrole ring makes it inherently resistant to nucleophilic aromatic substitution. Unlike electron-deficient aromatic systems (e.g., pyridine), the pyrrole ring cannot effectively stabilize the negative charge of the Meisenheimer-like intermediate formed during nucleophilic attack.

However, nucleophilic substitution can be made possible if the pyrrole ring is sufficiently activated by the presence of strong electron-withdrawing groups, particularly in positions conjugated to the site of substitution. For example, N-substituted pyrrole derivatives bearing multiple nitro groups can undergo nucleophilic substitution where a leaving group (such as a halide or even a nitro group) is displaced by a nucleophile like methoxide (B1231860) or piperidine. For this compound, the single carboxylic acid group is generally insufficient to activate the ring for this type of transformation under standard conditions. Significant activation, likely through the introduction of additional powerful electron-withdrawing groups (e.g., a nitro group at C5), would be necessary for nucleophilic substitution to occur on the ring itself.

Stereoselective Transformations and Chiral Derivatization

Introducing chirality into the this compound scaffold can be achieved through two main strategies: transformations involving the existing carboxylic acid group or asymmetric reactions directly on the pyrrole ring.

One common method for chiral derivatization is to react the carboxylic acid moiety with a chiral amine or alcohol. mdpi.comnih.gov This amidation or esterification reaction, typically mediated by standard coupling agents, forms a pair of diastereomers. nih.gov Since diastereomers have different physical properties, they can often be separated using techniques like chromatography. This approach does not create a new stereocenter but attaches a chiral auxiliary, which is useful for analytical separation or for influencing subsequent stereoselective reactions.

A more direct approach involves the asymmetric functionalization of the pyrrole ring itself, which has proven challenging due to the smaller size of the pyrrole ring, leading to weak steric interactions with chiral catalysts. Nevertheless, progress has been made in the enantioselective C-H functionalization of pyrrole derivatives. For instance, palladium-catalyzed reactions using axially chiral bipyridine ligands have been developed to achieve asymmetric C-H functionalization with diazo compounds, yielding chiral pyrrole derivatives with high enantiomeric excess. Similarly, chiral dirhodium catalysts have been employed for highly enantio- and diastereoselective C-H functionalization of pyrrole-related structures. Such catalytic asymmetric methods could potentially be applied to introduce a new stereocenter on the pyrrole ring of this compound, for instance at the C5 position, to generate optically active products directly.

Polymerization and Oligomerization Behavior in Advanced Materials Contexts

The polymerization of pyrrole and its derivatives is a well-established method for producing conductive polymers, which are of great interest for applications in electronics, sensors, and biomedical devices. researchgate.netnih.govmdpi.com The primary methods for polymerizing pyrrole monomers are electrochemical polymerization and chemical oxidation. mdpi.com

Electrochemical Polymerization: This technique involves the oxidation of the monomer at an electrode surface to form radical cations, which then couple to form polymer chains. mdpi.com For a substituted pyrrole like this compound, the applied potential for polymerization would be a critical parameter. The electron-donating nature of the N-isopropyl group might slightly lower the oxidation potential compared to unsubstituted pyrrole, while the electron-withdrawing carboxylic acid group at the 3-position would likely increase it. The resulting polymer film would be deposited directly onto the electrode surface. mdpi.com The properties of this film, such as conductivity, morphology, and adherence, would be influenced by the electrolyte, solvent, and polymerization conditions (e.g., potential, current density). mdpi.com

Chemical Oxidation Polymerization: In this method, a chemical oxidizing agent, such as iron(III) chloride (FeCl₃) or ammonium (B1175870) persulfate, is used to initiate the polymerization in a solution. mdpi.comelectrochemsci.org This approach typically produces the polymer as a powder, which can then be processed. nih.govmdpi.com The carboxylic acid group in this compound could potentially interact with the oxidant and influence the reaction kinetics and the final polymer structure.

The presence of the bulky isopropyl group at the N-1 position is expected to have a significant steric effect, potentially leading to a lower degree of polymerization and affecting the planarity and conjugation of the polymer chains. This, in turn, could influence the electrical conductivity of the resulting material. nih.gov

The carboxylic acid group at the C-3 position provides a valuable site for further functionalization. nih.gov For instance, it could be used to attach other molecules, such as bioactive compounds or moieties that enhance solubility. researchgate.net This functionality is particularly interesting in the context of developing materials for biosensors or drug delivery systems. researchgate.netnih.gov

In the context of advanced materials, polymers derived from this compound could be explored for applications where a combination of conductivity and specific functional groups is desired. The interplay between the N-isopropyl and C-carboxylic acid substituents would be key in tuning the material's final properties.

Below is a table summarizing typical conditions for the polymerization of related pyrrole derivatives, which could serve as a starting point for developing protocols for this compound.

| Monomer | Polymerization Method | Oxidant/Electrolyte | Solvent | Resulting Polymer Properties | Reference |

| Pyrrole-3-carboxylic acid | Electrochemical | Not specified | Not specified | Functional polymer coating | researchgate.net |

| 1-(2-carboxyethyl)pyrrole | Electrochemical | NaCl | Water | Conductive film in the semiconductor range | nih.gov |

| Pyrrole and Pyrrole-3-acetic acid | Chemical Oxidation | Hydrogen Peroxide | Silica Sol | Carboxylated polypyrrole-silica microparticles | acs.org |

| Pyrrole | Chemical Oxidation | Ammonium Persulfate | Water/Acetonitrile | Black composite material | electrochemsci.org |

This table presents data for structurally related compounds to infer potential polymerization conditions for this compound due to the absence of direct experimental data for this specific monomer.

Further research would be needed to fully elucidate the specific polymerization behavior of this compound and the characteristics of the resulting materials.

Advanced Research Applications of 1 Isopropyl 1h Pyrrole 3 Carboxylic Acid in Diverse Fields

Applications in Medicinal Chemistry and Pharmaceutical Development

The pyrrole (B145914) ring is a significant structure in medicinal chemistry, forming the core of many biologically active compounds. nih.govnih.gov 1-Isopropyl-1H-pyrrole-3-carboxylic acid, as a substituted derivative, offers a valuable platform for the development of novel therapeutic agents.

This compound functions as a key intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). The pyrrole-3-carboxylic acid scaffold is a common structural motif in a range of pharmaceutically active agents. nih.gov The synthesis of complex APIs often involves multi-step processes where specific fragments, or intermediates, are first constructed and then combined to form the final drug substance. The structural rigidity and functional handles of this compound make it a desirable starting material for the efficient production of targeted therapeutic molecules. While specific, publicly available examples detailing the synthesis of a commercial API directly from this compound are limited, the broader class of pyrrole-3-carboxylic acid derivatives is widely utilized in pharmaceutical synthesis. researchgate.net

The design of novel therapeutic agents often relies on the exploration of structure-activity relationships (SAR), where systematic modifications to a core molecule are made to enhance its efficacy and selectivity. The this compound structure provides medicinal chemists with several points for chemical modification. The isopropyl group at the 1-position of the pyrrole ring and the carboxylic acid at the 3-position can be altered or used as attachment points for other chemical moieties to create a library of new compounds. These new derivatives can then be screened for a variety of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. nih.govsyrris.com For instance, research on various pyrrole-based chemotypes has led to the development of selective aldose reductase inhibitors, highlighting the therapeutic potential of this class of compounds. researchgate.net

A significant application of this compound and its derivatives is in the development of modulators for specific biological receptors. Notably, this scaffold has been instrumental in the synthesis of inverse agonists for the cannabinoid receptor 1 (CB1). researchgate.netmdpi.comnih.gov CB1 inverse agonists have been investigated for their potential in treating conditions such as obesity and related metabolic disorders.

The synthesis of these CB1 inverse agonists often utilizes a continuous flow chemistry approach, where pyrrole-3-carboxylic acid derivatives are key starting materials. researchgate.netmdpi.comnih.gov This methodology allows for the efficient and scalable production of these complex molecules. The process can involve the reaction of a β-ketoester with an amine and an α-haloketone in a Hantzsch pyrrole synthesis, followed by further chemical transformations to yield the final active compound. researchgate.netnih.gov

Table 1: Examples of Pyrrole-3-Carboxylic Acid Derivatives in Therapeutic Research

| Compound Class | Therapeutic Target | Potential Application |

|---|---|---|

| Pyrrole-3-carboxamides | Cannabinoid Receptor 1 (CB1) | Obesity, Metabolic Disorders |

| Pyrrolyl-acetic acid derivatives | Aldose Reductase | Diabetic Complications |

Role in Agrochemical Research and Formulation Development

In the field of agrochemical research, there is a continuous need for new and effective fungicides to protect crops from various plant pathogens. Pyrrole-based compounds have demonstrated significant potential in this area. Specifically, pyrrole carboxamides, which can be synthesized from pyrrole-3-carboxylic acid derivatives, have been identified as a potent class of fungicides. mdpi.com

Table 2: Pyrrole Derivatives in Agrochemical Research

| Compound Subclass | Mode of Action | Application |

|---|

Contributions to Materials Science and Polymer Chemistry

The unique chemical properties of the pyrrole ring also lend themselves to applications in materials science, particularly in the development of functional polymers. Polypyrrole and its derivatives are known for their electrical conductivity and biocompatibility, making them suitable for a range of applications.

While research specifically detailing the use of this compound in polymer synthesis is limited, the functional groups on this molecule make it a promising candidate for incorporation into polymer chains. The carboxylic acid group can be used for polymerization reactions, such as esterification or amidation, to create polyesters or polyamides. Furthermore, the pyrrole ring itself can be polymerized.

Studies have shown that pyrrole-3-carboxylic acid can be copolymerized to create functional films. Additionally, poly(pyrrole-1-carboxylic acid) has been synthesized and utilized as a sorbent for metal ions, demonstrating the potential for creating functional materials from carboxylated pyrroles. nih.gov The isopropyl group on this compound could potentially influence the properties of the resulting polymer, such as its solubility and thermal stability. These functional polymers could find applications in advanced coatings, sensors, and biomedical devices.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Pyrrole-3-carboxamides |

| Pyrrolyl-acetic acid |

| 1-Arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids |

Electropolymerized Films for Advanced Biomaterials Research

The parent structure, pyrrole-3-carboxylic acid, is a key monomer for creating functionalized conductive polymer films through electropolymerization. These films, known as poly(pyrrole-3-carboxylic acid) (PPy-3-carbox), are under investigation for applications in advanced biomaterials. nih.gov The electropolymerization is typically carried out using methods like cyclic voltammetry and chronoamperometry on various substrates, including platinum, titanium, and titanium alloys (Ti90Al6V4). nih.gov

The resulting PPy-3-carbox films possess carboxylic acid groups that are crucial for biomedical applications, as they can be used for the covalent grafting of biomolecules like polyethylene (B3416737) glycol (PEG) to create antifouling surfaces or for immobilizing antibodies in biosensors. researchgate.net The electrochemical and spectroscopic characterization of these films confirms the presence and availability of these COOH groups on the polymer surface. nih.gov

While research has focused on the parent poly(pyrrole-3-carboxylic acid), the introduction of a 1-isopropyl group, as in this compound, would be expected to modify the properties of the resulting polymer. The isopropyl group would likely increase the polymer's hydrophobicity and affect its solubility and processing characteristics, potentially offering tailored properties for specific biomaterial interfaces.

Table 1: Substrates Used for Electropolymerization of Poly(pyrrole-3-carboxylic acid) Films

| Substrate Material | Abbreviation | Significance in Research |

|---|---|---|

| Platinum | Pt | Standard electrode material for electrochemical studies. nih.gov |

| Titanium | Ti | Biocompatible metal used in medical implants. nih.gov |

Use as a Versatile Organic Building Block for Complex Molecular Architectures

Pyrrole derivatives, including pyrrole-3-carboxylic acids, are recognized as valuable building blocks for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. nih.gov The pyrrole core is a structural motif found in numerous natural products and pharmacologically active compounds. nih.govresearchgate.net